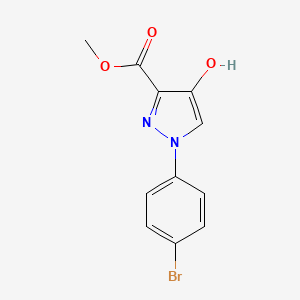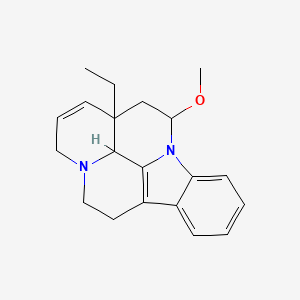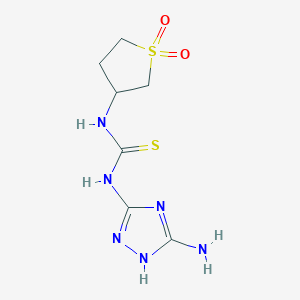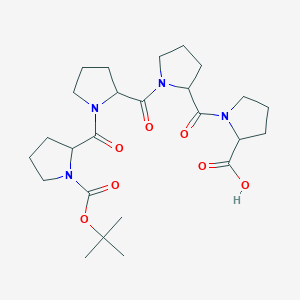
methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound with the following structure:
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
It belongs to the class of pyrazole derivatives and contains a methyl ester group. The compound’s systematic name is methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction. In this process, an aryl bromide (in this case, 4-bromophenyl) reacts with an organoboron reagent (such as a boronic acid or boronate ester) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and provides a straightforward route to the desired product.
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling include the use of a base (often a strong base like potassium carbonate), a solvent (commonly DMF or toluene), and a palladium catalyst (usually Pd(PPh₃)₄ or PdCl₂(PPh₃)₂). The boron reagent can be a boronic acid or a boronate ester. The methyl ester group is introduced during the reaction, leading to the formation of methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.
Industrial Production Methods: While research laboratories often use the Suzuki–Miyaura coupling for small-scale synthesis, industrial production may involve optimized processes with higher yields and cost-effectiveness. Specific details regarding large-scale production methods are proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Reactivity: Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group would yield the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its structural features.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or other biological targets.
Materials Science: Its unique properties may be useful in materials design.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique in its structure, similar compounds include other pyrazole derivatives with varying substituents. These analogs may exhibit different properties and reactivity.
Propriétés
Formule moléculaire |
C11H9BrN2O3 |
|---|---|
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
methyl 1-(4-bromophenyl)-4-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-11(16)10-9(15)6-14(13-10)8-4-2-7(12)3-5-8/h2-6,15H,1H3 |
Clé InChI |
IESQWUDPBJFIMH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)
![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)


![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)

![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)

![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

